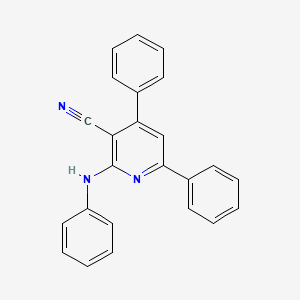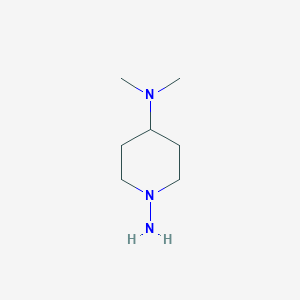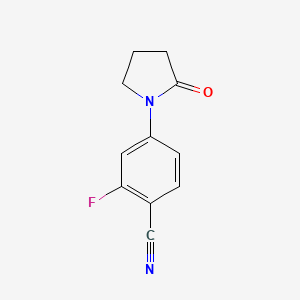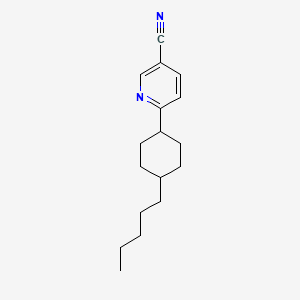
4,6-Diphenyl-2-(phenylamino)pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Diphenyl-2-(phenylamino)pyridine-3-carbonitrile is a complex organic compound known for its unique structural properties and diverse applications. This compound is characterized by a pyridine ring substituted with diphenyl and phenylamino groups, along with a carbonitrile functional group. Its molecular structure contributes to its stability and reactivity, making it a valuable compound in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Diphenyl-2-(phenylamino)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyridine with benzaldehyde derivatives, followed by cyclization and nitrile formation. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like ethanol or acetonitrile to facilitate the reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures consistent quality and yield. Purification processes, such as recrystallization or chromatography, are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4,6-Diphenyl-2-(phenylamino)pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in polar solvents.
Major Products:
Oxidation: Formation of oxides or quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
4,6-Diphenyl-2-(phenylamino)pyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its stable and reactive nature.
Wirkmechanismus
The mechanism of action of 4,6-Diphenyl-2-(phenylamino)pyridine-3-carbonitrile involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding and π-π interactions, influencing various biochemical pathways. Its ability to act as a fluorescent probe also makes it valuable in monitoring cellular processes.
Vergleich Mit ähnlichen Verbindungen
2-Amino-4,6-diphenyl-pyridine-3-carbonitrile: Shares a similar core structure but differs in the substitution pattern, affecting its reactivity and applications.
4-(4′-Diethylaminophenyl)-6-(4-methoxyphenyl)-pyridine-3-carbonitrile: Exhibits different substituents, leading to variations in its chemical and physical properties.
Uniqueness: 4,6-Diphenyl-2-(phenylamino)pyridine-3-carbonitrile stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These characteristics make it particularly suitable for applications requiring high stability and reactivity, such as in the development of advanced materials and biochemical probes.
Eigenschaften
Molekularformel |
C24H17N3 |
|---|---|
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
2-anilino-4,6-diphenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C24H17N3/c25-17-22-21(18-10-4-1-5-11-18)16-23(19-12-6-2-7-13-19)27-24(22)26-20-14-8-3-9-15-20/h1-16H,(H,26,27) |
InChI-Schlüssel |
UOFKBGAZNBPCPU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)NC3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2'-[(4-Carboxybenzyl)carbamoyl]biphenyl-2-carboxylic acid](/img/structure/B12449608.png)
![2-tert-butyl-N-{3-[(2-methylpropyl)carbamoyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B12449616.png)
![N'-[2-(1H-indol-1-yl)acetyl]benzohydrazide](/img/structure/B12449622.png)

![Platinum, (1,2-cyclobutanedimethanamine-N,N')[2-hydroxypropanoato(2-)-O1,O2]-, [SP-4-3-(S),(trans)]-](/img/structure/B12449631.png)
![1-[5-tert-butyl-3-(heptafluoropropyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-2-(2,4,6-trimethylphenoxy)ethanone](/img/structure/B12449637.png)
![N-{[5-({2-[(4-bromo-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B12449638.png)
![N-(4-methylphenyl)-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)benzamide](/img/structure/B12449646.png)
![N-(2-fluorophenyl)-N'-[3-(morpholin-4-yl)propyl]ethanediamide](/img/structure/B12449652.png)
![N-[(2,5-dichlorophenyl)carbamothioyl]-2-phenylacetamide](/img/structure/B12449655.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-({2-[4-(3-methylbutanoyl)piperazin-1-yl]ethyl}amino)ethylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12449661.png)



